molecular formula C13H11IN2O B1487116 2-Cyclopropyl-6-(4-iodophenyl)pyrimidin-4-ol CAS No. 2098118-27-3

2-Cyclopropyl-6-(4-iodophenyl)pyrimidin-4-ol

Cat. No.: B1487116
CAS No.: 2098118-27-3
M. Wt: 338.14 g/mol
InChI Key: PFDQFMDDVNZHGN-UHFFFAOYSA-N
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Description

2-Cyclopropyl-6-(4-iodophenyl)pyrimidin-4-ol is a useful research compound. Its molecular formula is C13H11IN2O and its molecular weight is 338.14 g/mol. The purity is usually 95%.
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Scientific Research Applications

Novel Derivatives Synthesis

Researchers have been focused on synthesizing novel pyrimidine derivatives due to their significant biological activities. A study by Muralidharan et al. (2019) emphasized the synthesis of novel pyrimidine derivatives, showcasing their potent anti-inflammatory and analgesic activities. These derivatives, including structures similar to 2-Cyclopropyl-6-(4-iodophenyl)pyrimidin-4-ol, were characterized using various spectroscopic methods, demonstrating the influence of substituent nature on biological activities (Muralidharan, S. James Raja, Asha Deepti, 2019).

Antimalarial Scaffold Exploration

In the realm of antimalarial research, Mustière et al. (2021) explored dihydrothieno[3,2-d][1,3,2]diazaborinin-4(1H)-ones as potential new antimalarial series, yielding high success rates. The compound 2-cyclopropyl-6-phenyl-2,3-dihydrothieno[3,2-d][1,3,2]diazaborinin-4(1H)-one, closely related to the chemical structure , was synthesized with a high yield, indicating its potential utility in antimalarial research (Mustière, P. Vanelle, N. Primas, 2021).

Antimicrobial and Antiviral Activities

K. Hilmy et al. (2021) prepared new pyrrolo[2,3-d]pyrimidine derivatives with promising antimicrobial and antiviral activities. These compounds, including structures akin to this compound, demonstrated significant efficacy against various pathogens, including activity against Newcastle disease, showcasing the potential of such derivatives in developing novel antimicrobial and antiviral agents (Hilmy, M. Tag, E. Aish, M. Elsafty, H. Attia, 2021).

Anticancer Drug Development

In cancer research, pyrrolo[2,3-d]pyrimidin-4-ones have been identified as having broad-spectrum biological activities, including antitumor activity. A study by Atapour-Mashhad et al. (2011) on novel pyrrolo[2,3-d]pyrimidin-4-ones revealed their potent antiproliferative agents against several cancer cell lines, suggesting that compounds with structural similarities to this compound could serve as potential chemotherapeutic agents (Atapour-Mashhad, Z. Tayarani-Najaran, A. Davoodnia, Raheleh Moloudi, S. Mousavi, 2011).

Properties

IUPAC Name

2-cyclopropyl-4-(4-iodophenyl)-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11IN2O/c14-10-5-3-8(4-6-10)11-7-12(17)16-13(15-11)9-1-2-9/h3-7,9H,1-2H2,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFDQFMDDVNZHGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=CC(=O)N2)C3=CC=C(C=C3)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Cyclopropyl-6-(4-iodophenyl)pyrimidin-4-ol
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2-Cyclopropyl-6-(4-iodophenyl)pyrimidin-4-ol
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2-Cyclopropyl-6-(4-iodophenyl)pyrimidin-4-ol
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2-Cyclopropyl-6-(4-iodophenyl)pyrimidin-4-ol
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2-Cyclopropyl-6-(4-iodophenyl)pyrimidin-4-ol
Reactant of Route 6
2-Cyclopropyl-6-(4-iodophenyl)pyrimidin-4-ol

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